4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde involves various chemical reactions. For instance, the synthesis of 4-(dibromomethyl)benzenecarbaldehyde was achieved using a novel method that also allowed the co-preparation of terephthalic aldehyde. This compound reacts with primary amines to form imines and with trialkyl orthoformates to form acetals, which can be further transformed into phosphorus-functionalized benzenes . Similarly, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol involved O-alkylation and Vilsmeier-Hack reactions, yielding a high overall product yield .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde has been determined using various spectroscopic techniques and X-ray crystallography. For example, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was elucidated using elemental analysis, MS, IR, 1H NMR, 13C NMR, 31P NMR, and UV-visible spectroscopy, and confirmed by X-ray analysis . The crystal structure of 4-(4-methoxyphenoxy)benzaldehyde was also determined, revealing the dihedral angle between the benzene rings and the presence of weak intermolecular interactions in the crystal lattice .
Chemical Reactions Analysis
The chemical reactivity of aldehydes similar to 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde has been explored in various studies. For instance, 4-(dibromomethyl)benzenecarbaldehyde reacts with primary amines to form imines and with trialkyl orthoformates to produce acetals . Additionally, the reactivity of 4-methoxybenzo[1,3]dioxole-5-carbaldehyde with 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one led to the formation of a new compound, demonstrating the potential for creating diverse derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde can be inferred from their synthesis and structural analysis. For example, the photoluminescent properties of 1,4-bis-(α-cyano-4-methoxystyryl)benzenes were investigated, showing a large bathochromic shift in emission spectra, which is indicative of excimer formation . The crystal structure of 4,6-dihydroxy-2-[2-(4-hydroxy-phenyl)-vinyl]-benzene-1,3-dicarbaldehyde provided insights into the molecular packing and density of the compound .
Scientific Research Applications
Polymer and Material Science Applications
- Polymer-Silica Composites: Kubo et al. (2005) explored the Wittig reaction to synthesize poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) and its incorporation into silica to create homogeneous composites. These materials were characterized by their optical properties, indicating potential applications in optoelectronics and materials science (Kubo et al., 2005).
Antimicrobial and Pharmaceutical Synthesis
- Antimicrobial Activity: Mandala et al. (2013) synthesized a series of novel compounds exhibiting significant antibacterial and antifungal activities, demonstrating the role of methoxy-substituted phenyl compounds in developing new antimicrobial agents (Mandala et al., 2013).
Organic Synthesis and Catalysis
- Synthesis of Aldehydes: Asami and Mukaiyama (1983) reported the high enantiomeric excess synthesis of α-benzyloxy aldehydes with a chiral tertiary center, illustrating the utility of related compounds in asymmetric synthesis and organic chemistry (Asami & Mukaiyama, 1983).
Photocatalytic Applications
- Photocatalytic Oxidation: Higashimoto et al. (2009) investigated the photocatalytic oxidation of benzyl alcohol and its derivatives on TiO2 under visible light, revealing potential applications in environmental remediation and organic synthesis (Higashimoto et al., 2009).
Safety And Hazards
properties
IUPAC Name |
4-methoxy-3-prop-2-ynoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h1,4-5,7-8H,6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMUMRVGOIQZLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376893 | |
Record name | 4-Methoxy-3-[(prop-2-yn-1-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde | |
CAS RN |
145654-01-9 | |
Record name | 4-Methoxy-3-[(prop-2-yn-1-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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